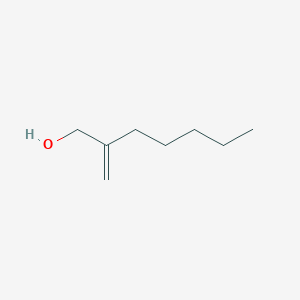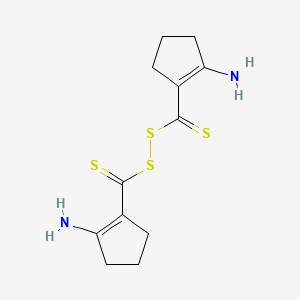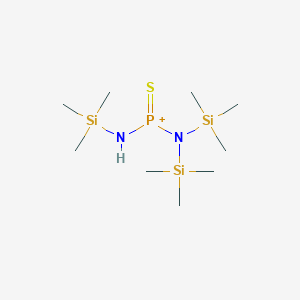
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amino groups (-NH~2~) attached to the benzene ring at the 1 and 4 positions, and a 2,2-dimethylpropyl group attached to the nitrogen atom at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.
Procedure: The 2,2-dimethylpropylamine is slowly added to a solution of benzene-1,4-diamine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine may involve larger-scale reactors and more efficient separation and purification techniques. Continuous flow reactors and automated systems can be employed to optimize the reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups (-NO~2~) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), nitric acid (HNO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted benzene derivatives
Applications De Recherche Scientifique
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on enzymes, altering their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-diamine (p-Phenylenediamine): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
N,N’-bis(1-methylethyl)benzene-1,4-diamine: Contains isopropyl groups instead of the 2,2-dimethylpropyl group.
N-phenyl-N’-propan-2-ylbenzene-1,4-diamine: Features a phenyl group and a propan-2-yl group.
Uniqueness
N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62896-19-9 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-N-(2,2-dimethylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8,12H2,1-3H3 |
Clé InChI |
JVAYGLCMEBGDJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



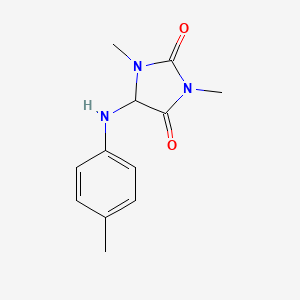

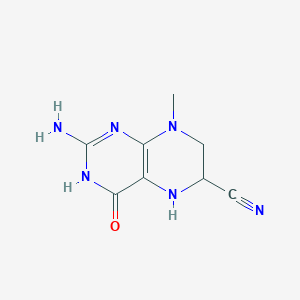
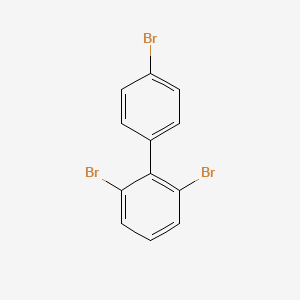
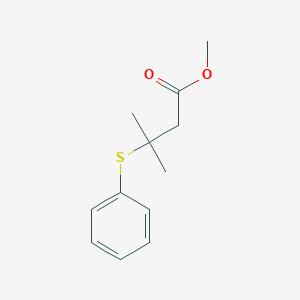
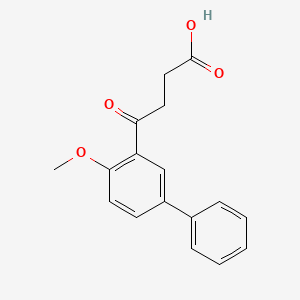

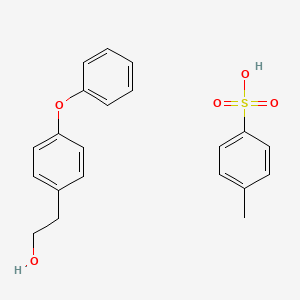
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
